molecular formula C7H7FOS B1629279 2-Fluoro-4-methoxybenzenethiol CAS No. 398456-79-6

2-Fluoro-4-methoxybenzenethiol

Katalognummer: B1629279
CAS-Nummer: 398456-79-6
Molekulargewicht: 158.2 g/mol
InChI-Schlüssel: OBTRUKKHXQYRDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-methoxybenzenethiol is an organic compound with the molecular formula C7H7FOS and a molecular weight of 158.2 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a thiol group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxybenzenethiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-4-methoxybenzene with thiol reagents under appropriate conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvents, reaction temperatures, and purification techniques are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-methoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-methoxybenzenethiol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-methoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-4-methoxybenzene: Lacks the thiol group, affecting its reactivity and applications.

    4-Methoxybenzene-1-thiol: Lacks the fluorine atom, influencing its chemical properties.

    2-Fluorobenzene-1-thiol:

Uniqueness

2-Fluoro-4-methoxybenzenethiol is unique due to the combination of fluorine, methoxy, and thiol groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

398456-79-6

Molekularformel

C7H7FOS

Molekulargewicht

158.2 g/mol

IUPAC-Name

2-fluoro-4-methoxybenzenethiol

InChI

InChI=1S/C7H7FOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,1H3

InChI-Schlüssel

OBTRUKKHXQYRDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S)F

Kanonische SMILES

COC1=CC(=C(C=C1)S)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.